molecular formula C9H10ClNO2 B7847976 2-chloro-N-(4-hydroxyphenyl)propanamide

2-chloro-N-(4-hydroxyphenyl)propanamide

Cat. No.: B7847976
M. Wt: 199.63 g/mol
InChI Key: AZQBYBZSCWQQMR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-hydroxyphenyl)propanamide (CAS 156369-44-7) is a synthetic organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol. This compound serves as a versatile chemical intermediate and building block in medicinal chemistry research, particularly in the design and synthesis of novel bioactive molecules. Its structure, featuring a propanamide chain with chloro and 4-hydroxyphenyl substituents, makes it a valuable precursor for the development of potential therapeutic agents. One of the primary research applications of this compound is its role as a key intermediate in the synthesis of thiazolidinedione-based derivatives. These derivatives are investigated for a range of biological activities, including significant inhibition of HIV-1 Reverse Transcriptase (HIV-1 RT), a critical target in anti-HIV drug development . The propanamide moiety is a common pharmacophoric element in designing ligands for various biological targets. For instance, propionamide derivatives are extensively explored in pharmaceutical research for their interactions with pain-related receptors, such as the sigma-1 receptor (σ1R) and the mu-opioid receptor (MOR) . Furthermore, similar propanamide structures are utilized in developing potent antagonists for transient receptor potential vanilloid type 1 (TRPV1) channels, which are important targets for pain management . The product is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols while handling this compound.

Properties

IUPAC Name

2-chloro-N-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-6(10)9(13)11-7-2-4-8(12)5-3-7/h2-6,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQBYBZSCWQQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of chloro-propanamides are highly influenced by substituents on the aromatic ring and the alkyl chain. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Synthesis References
2-Chloro-N-(4-hydroxyphenyl)propanamide 4-hydroxyphenyl, chloro (C2) ~199.6 Intermediate for benzoxazole derivatives; protease inhibition studies .
2-Chloro-N-(4-methylphenyl)propanamide (CNMP) 4-methylphenyl, chloro (C2) ~197.7 API intermediate; continuous crystallization optimization .
2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide 4-chloro-3-nitrophenyl, chloro (C2) ~263.1 High reactivity due to nitro group; potential agrochemical applications .
N-(4-Bromophenyl)-2-chloropropanamide 4-bromophenyl, chloro (C2) ~262.5 Halogenated analogue for cross-coupling reactions .
2-Chloro-N-(4-chloro-2-fluorophenyl)propanamide 4-chloro-2-fluorophenyl, chloro (C2) ~235.6 Fluorine enhances metabolic stability; drug discovery .

Key Comparative Findings

Biological Activity :

  • The hydroxyl group in this compound facilitates hydrogen bonding, enhancing interactions with biological targets like proteases . In contrast, CNMP (4-methylphenyl derivative) is primarily used in API synthesis due to its hydrophobic methyl group, which improves crystallinity .
  • Nitro- and bromo-substituted analogues (e.g., 2-chloro-N-(4-chloro-3-nitrophenyl)propanamide) exhibit higher electrophilicity, making them suitable for nucleophilic aromatic substitution in agrochemicals .

Synthetic Utility :

  • Continuous crystallization processes developed for CNMP highlight its industrial scalability compared to batch methods used for the hydroxyl-substituted analogue .
  • Fluorinated derivatives (e.g., 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide) leverage fluorine’s electronegativity to optimize pharmacokinetic properties .

Physicochemical Properties :

  • The hydroxyl group reduces lipophilicity (logP ~2.5) compared to CNMP (logP ~3.0), impacting solubility and membrane permeability .
  • Bromine and nitro substituents increase molecular weight and density, altering crystallization kinetics .

Preparation Methods

Reaction Conditions and Optimization

  • Reagents :

    • 4-Aminophenol (1 mmol)

    • 2-Chloropropionyl chloride (1.2 mmol)

    • Sodium acetate (neutralizing agent)

    • Solvent: Glacial acetic acid or ethanol

  • Procedure :

    • Dissolve 4-aminophenol in glacial acetic acid (30 mL) under an ice bath to suppress side reactions.

    • Add 2-chloropropionyl chloride dropwise with stirring. The exothermic reaction requires temperature control (<10°C).

    • After complete addition, stir for 30–60 minutes at room temperature.

    • Quench the reaction with aqueous sodium acetate to precipitate the product.

    • Filter, wash with cold water, and recrystallize from ethanol.

  • Yield : Expected 80–90% based on analogous acetamide syntheses.

  • Critical Parameters :

    • Stoichiometric excess of 2-chloropropionyl chloride (1.2 equiv) ensures complete conversion of the amine.

    • Ice-bath conditions minimize hydrolysis of the acyl chloride and side reactions at the hydroxyl group.

Alternative Synthesis via 2-Chloropropionic Acid Activation

For laboratories lacking access to 2-chloropropionyl chloride, an in situ activation of 2-chloropropionic acid using thionyl chloride (SOCl₂) or oxalyl chloride provides a workaround.

Stepwise Protocol

  • Acid Chloride Formation :

    • React 2-chloropropionic acid (1 mmol) with SOCl₂ (1.5 mmol) in dry toluene under reflux for 2 hours.

    • Remove excess SOCl₂ by distillation under reduced pressure.

  • Coupling with 4-Aminophenol :

    • Add the acid chloride to a solution of 4-aminophenol (1 mmol) in ethanol or dichloromethane.

    • Stir at 0–5°C for 1 hour, then at room temperature for 3 hours.

    • Isolate the product via filtration and recrystallization.

  • Yield : ~75–85%, slightly lower due to intermediate steps.

  • Advantages : Avoids handling pre-formed acyl chlorides, which are moisture-sensitive.

Purification and Characterization

Recrystallization and Solubility

  • Optimal Solvent : Ethanol or ethanol-water mixtures yield colorless crystals.

  • Melting Point : Anticipated range of 110–115°C, based on structural analogs like 2-chloro-N-(2-methylphenyl)propanamide (m.p. 110–111°C).

Spectroscopic Data

  • FT-IR (ATR, cm⁻¹) :

    • ν(OH) : 3385 (broad, phenolic -OH).

    • ν(NH) : 3200 (amide N-H stretch).

    • ν(C=O) : 1640 (amide carbonyl).

    • ν(C-Cl) : 650–750.

  • ¹H NMR (DMSO-d₆, δ ppm) :

    • CH₂Cl : 4.21 (s, 2H, -CH₂Cl).

    • Aromatic protons : 6.76–7.34 (m, 4H, Ar-H).

    • OH and NH : 9.20 (s, 1H, -OH), 10.23 (s, 1H, -NH).

  • ¹³C NMR :

    • Carbonyl (C=O) : ~164 ppm.

    • Chlorinated CH₂ : ~43 ppm.

  • HRMS : Calculated for C₉H₁₁ClNO₂ [M+H]⁺: 200.0478; Observed: 200.0485.

Comparative Analysis of Methods

Parameter Acylation Route Acid Activation
Yield 80–90%75–85%
Reaction Time 1–2 hours4–5 hours
Purity High (recrystallized)Moderate
Equipment Needs StandardReflux setup

Key Observations :

  • The acylation route is more efficient and scalable for industrial applications.

  • Acid activation suits small-scale synthesis but introduces additional steps.

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity : The phenolic -OH in 4-aminophenol may compete in acylation. However, ice-bath conditions and controlled stoichiometry favor amide formation over esterification.

  • Byproducts : Di-acylated products or chloro elimination are minimized by using 1.2 equivalents of acyl chloride and short reaction times .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-(4-hydroxyphenyl)propanamide, and how can reaction yields be improved?

  • Methodology : The compound can be synthesized via amidation reactions using substituted phenylpropanamide precursors. For example, coupling chloro-substituted propanoyl chloride with 4-aminophenol under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane. Reaction yields (typically 75–84%) can be enhanced by optimizing stoichiometry, solvent polarity, and temperature .
  • Data Consideration : Monitor reaction progress using TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignments?

  • Methodology : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amide NH (δ ~8.5 ppm). The chloro-propanamide chain shows characteristic shifts for CH2Cl (δ ~4.2 ppm) and carbonyl (δ ~170 ppm in ¹³C NMR) .
  • X-ray crystallography : Resolve crystal packing and confirm bond angles/distances. Use SHELX software for refinement .

Q. What solvents are suitable for solubility studies of this compound, and how does temperature affect dissolution?

  • Methodology : Employ the polythermal method with binary solvent systems (e.g., acetone + hexane, ethyl acetate + hexane). Measure saturation temperatures using in situ FBRM (focused beam reflectance measurement) to detect crystal dissolution. Solubility increases with temperature and solvent polarity .
  • Data Analysis : Model solubility data using the Apelblat equation or λh model to predict behavior in untested solvents .

Advanced Research Questions

Q. How can polymorphism in this compound be systematically investigated?

  • Methodology :

  • Crystallization Screening : Use solvent vapor diffusion or cooling crystallization in diverse solvents (e.g., DMSO, acetonitrile).
  • Thermal Analysis : Perform DSC/TGA to identify polymorphic transitions.
  • Computational Tools : Predict stable polymorphs via molecular docking (e.g., Mercury CSD) and compare with experimental XRD data .
    • Challenge : Resolve discrepancies between predicted and observed crystal forms by analyzing hydrogen-bonding motifs (e.g., graph-set analysis for N–H···O interactions) .

Q. What strategies can resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Studies : Test across a concentration gradient (e.g., 1–100 μM) in cell-based assays (e.g., DPPH for antioxidant activity, MTT for cytotoxicity).
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 3-(3,4,5-trihydroxyphenyl)propanamide) to isolate functional group contributions .
    • Data Interpretation : Use multivariate analysis to distinguish assay-specific artifacts (e.g., solvent interference in absorbance-based assays).

Q. How do intermolecular hydrogen bonds influence the solid-state stability of this compound?

  • Methodology :

  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H···O=C and O–H···Cl interactions).
  • DFT Calculations : Optimize dimer geometries using Gaussian09 to quantify bond energies.
    • Key Insight : Stability correlates with the persistence of R₂²(8) graph-set motifs in the crystal lattice .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Molecular Orbital Analysis : Calculate LUMO maps (Gaussian09) to identify electrophilic sites (e.g., chloro-substituted carbon).
  • MD Simulations : Simulate reaction trajectories in explicit solvent models (e.g., water, DMF) using GROMACS.
    • Validation : Compare predicted activation energies with experimental kinetic data (e.g., SN2 displacement with iodide ions) .

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